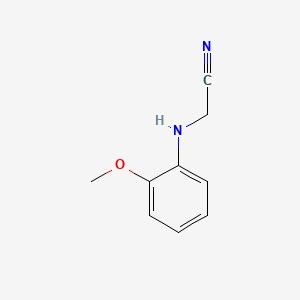
2-(2-methoxyanilino)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyanilino)acetonitrile: is a compound that combines the properties of acetonitrile and o-anisidine. Acetonitrile is a simple organic nitrile with the formula CH₃CN, known for its use as a solvent in organic synthesis and electrochemical applications . o-Anisidine, on the other hand, is an aromatic amine with the formula C₇H₉NO, commonly used in the production of dyes and pigments . The combination of these two compounds results in a unique chemical entity with diverse applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyanilino)acetonitrile typically involves the reaction of o-anisidine with acetonitrile under specific conditions. One common method involves the use of selenium dioxide (SeO₂) as a catalyst. The reaction is carried out in a round-bottom flask containing acetonitrile, o-anisidine, and selenium dioxide. The mixture is stirred under a nitrogen atmosphere at 80°C for 3 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-methoxyanilino)acetonitrile undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, where the aromatic ring of o-anisidine undergoes substitution with electrophiles.
Common Reagents and Conditions:
Oxidation: Selenium dioxide (SeO₂) is a common reagent used for oxidation reactions.
Substitution: Electrophilic reagents such as phenylselenenyl bromide are used for substitution reactions.
Major Products Formed:
Oxidative Polymerization: The major products formed include polyaniline polymers.
Substitution Products: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyanilino)acetonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-methoxyanilino)acetonitrile involves its ability to participate in various chemical reactions due to the presence of both acetonitrile and o-anisidine moieties. The compound can undergo nucleophilic and electrophilic reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Acetonitrile (CH₃CN): A simple organic nitrile used as a solvent and reagent.
o-Anisidine (C₇H₉NO): An aromatic amine used in the production of dyes and pigments.
Comparison: 2-(2-methoxyanilino)acetonitrile combines the properties of both acetonitrile and o-anisidine, making it unique in its ability to participate in a wider range of chemical reactions. Its dual functionality allows for diverse applications in scientific research and industry, setting it apart from its individual components .
Eigenschaften
CAS-Nummer |
28354-25-8 |
|---|---|
Molekularformel |
C9H10N2O |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
2-(2-methoxyanilino)acetonitrile |
InChI |
InChI=1S/C9H10N2O/c1-12-9-5-3-2-4-8(9)11-7-6-10/h2-5,11H,7H2,1H3 |
InChI-Schlüssel |
YLHGOLRGUDDMDW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NCC#N |
Kanonische SMILES |
COC1=CC=CC=C1NCC#N |
Key on ui other cas no. |
28354-25-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















